Ellipticine hydrochloride

Übersicht

Beschreibung

Ellipticine hydrochloride is an alkaloid first extracted from trees of the species Ochrosia elliptica and Rauvolfia sandwicensis . It is a potent inhibitor of DNA topoisomerase II and forms covalent DNA adducts mediated by its oxidation with cytochromes P450 (CYP) and peroxidases . It is a natural product isolated from the Australian evergreen tree of the Apocynaceae family with antineoplastic activity .

Synthesis Analysis

Ellipticine was first isolated from the plant material of Ochrosia elliptica Labill in 1959 . The research group of Woodward was the first to report the synthesis of ellipticine in the same year of its first isolation . Over the years, it was observed that the presence of a simple hydroxy or methoxy group at the C-9 carbon enhanced its cytotoxic activity .Molecular Structure Analysis

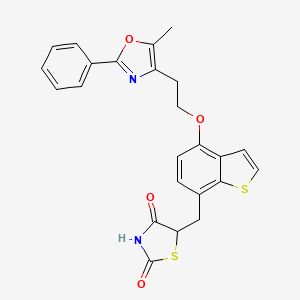

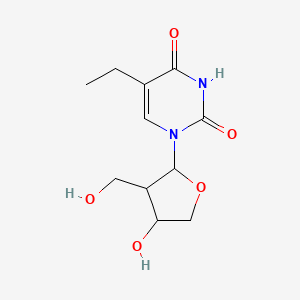

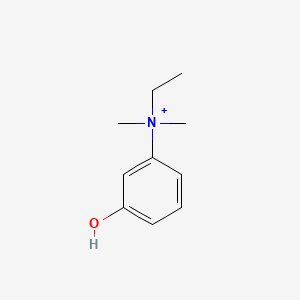

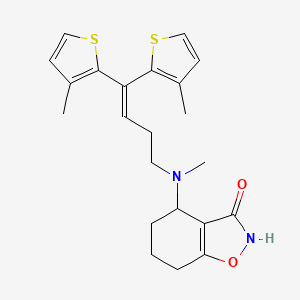

The structural architecture of ellipticine has aroused considerable interest among researchers, as the molecule is composed of a carbazole moiety condensed to a pyridine ring . Ellipticine is a known intercalator, capable of entering a DNA strand between base pairs . In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .Chemical Reactions Analysis

Ellipticine is a known intercalator, capable of entering a DNA strand between base pairs . In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Ellipticine hydrochloride has been studied for its potential as an anticancer drug . It has shown activity in various cancer cell lines, including hepatocellular carcinoma (HCC) cells, where it increased p53 levels in a dose-dependent manner .

DNA Interaction

Research indicates that Ellipticine hydrochloride can form DNA adducts , which are alterations in DNA that can disrupt the DNA replication process and lead to cell death . This property is significant for its anticancer activity.

Antibacterial Applications

Ellipticine hydrochloride has been repurposed to combat colistin-resistant extraintestinal pathogenic E. coli (ExPEC) . Studies have confirmed its antibacterial targets through localized surface plasmon resonance (LSPR) and decatenation assays .

Synthesis Studies

The synthesis of Ellipticine hydrochloride has been a subject of research since its first isolation. Various synthetic routes have been explored to enhance its availability for further biological studies .

Photophysical Studies

Ellipticine’s photophysical properties have been investigated, particularly its fluorescence characteristics , which could be useful in imaging applications or as a diagnostic tool .

Drug Development and Repurposing

There is ongoing research to develop Ellipticine hydrochloride as a drug, focusing on its antibacterial activity and assessing its effectiveness in infected animal models for potential clinical applications .

Wirkmechanismus

Target of Action

Ellipticine hydrochloride primarily targets DNA topoisomerase II . Topoisomerase II is an essential enzyme that modulates the topological states of DNA during transcription. This enzyme plays a crucial role in DNA replication and cell division .

Mode of Action

Ellipticine hydrochloride interacts with its target by intercalation with DNA and inhibition of topoisomerase II . Intercalation refers to the insertion of molecules between the planar bases of DNA, which disrupts the DNA structure and prevents DNA replication and transcription . Inhibition of topoisomerase II leads to the prevention of the re-ligation step of the DNA breakage-reunion reaction, which results in permanent DNA breaks . This causes DNA damage and induces cell death .

Biochemical Pathways

The action of ellipticine hydrochloride affects several biochemical pathways. The most well-established pathway is the DNA damage response pathway . When ellipticine hydrochloride induces DNA damage, it triggers a series of cellular responses, including cell cycle arrest, DNA repair, and apoptosis . If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis .

Pharmacokinetics

The compound’s potent antineoplastic activity suggests that it may have favorable bioavailability .

Result of Action

The result of ellipticine hydrochloride’s action is the induction of cell death in cancer cells . By causing DNA damage and inhibiting DNA replication and transcription, ellipticine hydrochloride prevents cancer cells from proliferating . This leads to a reduction in tumor growth and size .

Action Environment

The action of ellipticine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules can influence the compound’s interaction with its target . .

Safety and Hazards

Eigenschaften

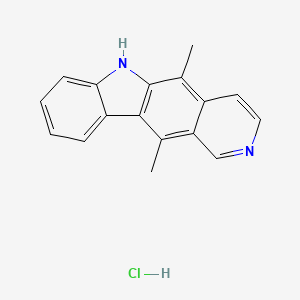

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBNVARERCGCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

519-23-3 (Parent) | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80187348 | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ellipticine hydrochloride | |

CAS RN |

33668-12-1, 5081-48-1 | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellipticine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELLIPTICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.